

Application Note: Comprehensive Analytical Characterization of 2-Chloropyrimidine-4,5-diamine

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Compound of Interest

Compound Name: 2-Chloropyrimidine-4,5-diamine

Cat. No.: B081863

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Abstract

This document provides a comprehensive guide to the analytical methods for the structural elucidation, purity assessment, and physicochemical characterization of **2-Chloropyrimidine-4,5-diamine** (CAS: 14631-08-4). As a critical building block in the synthesis of various pharmaceutical compounds, particularly antiviral and anticancer agents, rigorous characterization is imperative to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).^[1] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (TGA/DSC). The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure data integrity and trustworthiness.

Introduction and Significance

2-Chloropyrimidine-4,5-diamine is a substituted pyrimidine that serves as a key intermediate in organic synthesis.^[1] Its structure, featuring a reactive chlorine atom and two nucleophilic amino groups, makes it a versatile precursor for creating complex heterocyclic systems. The purity and structural integrity of this starting material directly impact the yield, purity profile, and potential toxicity of the resulting API. Therefore, a multi-faceted analytical approach is not just

recommended but essential for quality assurance and regulatory compliance. This guide outlines an integrated strategy to provide a complete analytical profile of the compound.

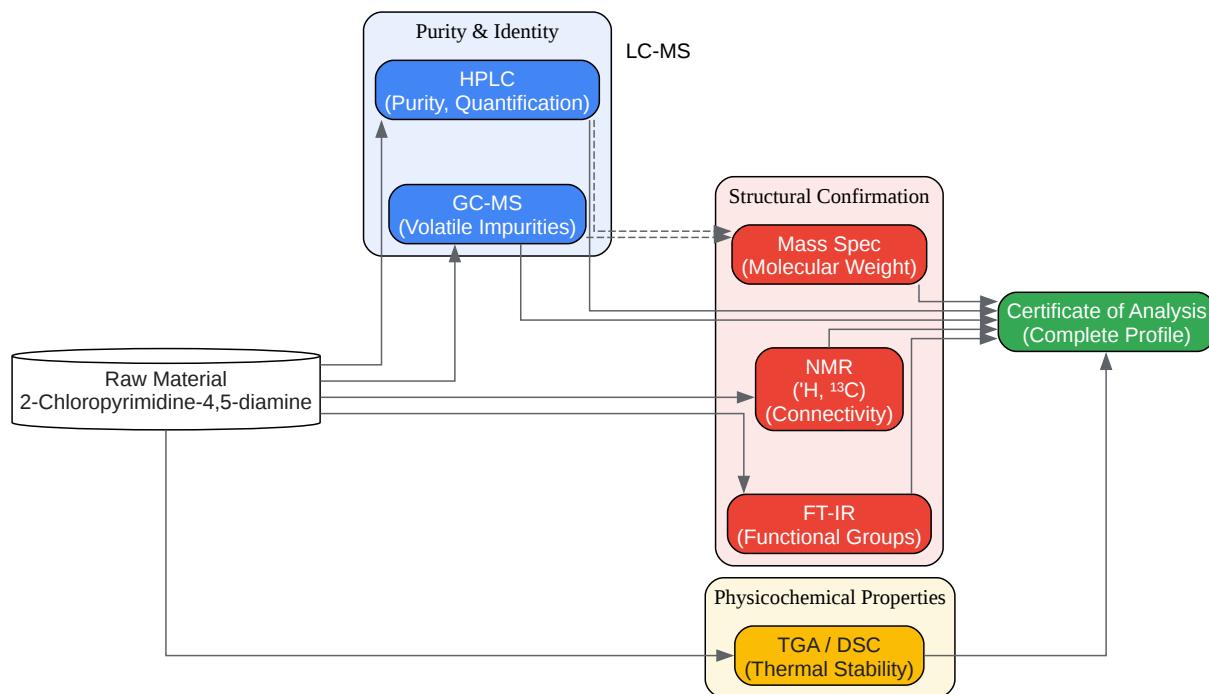
Compound Profile

A summary of the key physicochemical properties of **2-Chloropyrimidine-4,5-diamine** is presented below.

Property	Value	Reference
CAS Number	14631-08-4	[2] [3]
Molecular Formula	C ₄ H ₅ CIN ₄	[2] [3]
Molecular Weight	144.56 g/mol	[1] [3]
IUPAC Name	2-chloropyrimidine-4,5-diamine	[3]
Appearance	Solid powder	[1]
Boiling Point	230-232 °C	[1]

Integrated Analytical Workflow

A complete characterization of **2-Chloropyrimidine-4,5-diamine** relies on the synergy of multiple analytical techniques. Chromatographic methods establish purity and identify related substances, spectroscopic techniques confirm the molecular structure, and thermal analysis assesses stability. The following diagram illustrates the logical flow of a comprehensive characterization protocol.



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Caption: Integrated workflow for comprehensive characterization.

Chromatographic Analysis for Purity and Identity

Chromatography is the cornerstone for assessing the purity of pharmaceutical intermediates. It separates the main compound from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC)

Principle of Method Selection: Reversed-phase HPLC (RP-HPLC) is the premier technique for analyzing polar, non-volatile compounds like **2-Chloropyrimidine-4,5-diamine**. The use of a C18 stationary phase with a polar aqueous/organic mobile phase provides excellent retention and separation of the main peak from potential impurities. A UV detector is suitable due to the chromophoric nature of the pyrimidine ring. This method is ideal for determining purity (e.g., 98% purity as reported by suppliers[1]) and quantifying related substances.

Experimental Protocol: Purity by RP-HPLC

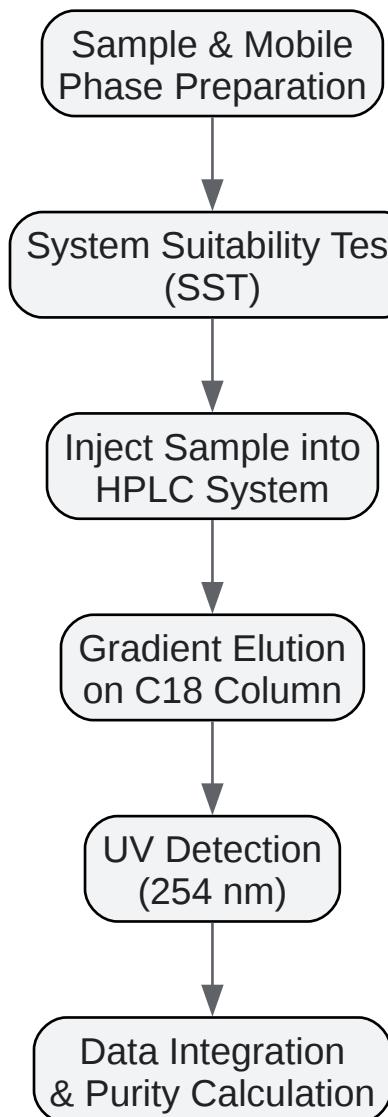
- System Preparation (Self-Validation):
 - Equilibrate the entire HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
 - Perform a system suitability test (SST) by making five replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be $\leq 2.0\%$. Tailing factor for the main peak should be ≤ 1.5 .
- Mobile Phase and Sample Preparation:
 - Mobile Phase A: 0.1% Formic Acid in Water. (Note: Formic acid is MS-compatible; for non-MS applications, 0.1% phosphoric acid can be used for better peak shape).[4][5]
 - Mobile Phase B: Acetonitrile.
 - Diluent: 50:50 (v/v) Acetonitrile:Water.
 - Standard Solution: Accurately weigh and dissolve the reference standard in diluent to a final concentration of 0.5 mg/mL.
 - Sample Solution: Prepare the sample to be tested at the same concentration as the standard.
- Chromatographic Conditions:

Parameter	Condition
Column	C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Gradient elution (see table below)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm
Injection Volume	10 µL

Gradient Elution Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
10.0	5	95
15.0	5	95
15.1	95	5
20.0	95	5

- Data Analysis:
 - Calculate the purity of the sample using the area percent method.
 - $$\% \text{ Purity} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$$



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Caption: HPLC analysis workflow for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Method Selection: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic impurities that may not be detected by HPLC. For polar compounds like pyrimidines, derivatization (e.g., silylation) is often required to increase volatility and thermal stability.^[6] The mass spectrometer provides definitive identification of impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Experimental Protocol: GC-MS for Impurity Profiling

- Sample Preparation (with Derivatization):

- Accurately weigh ~1 mg of the sample into a vial.
- Add 100 μ L of a silylating agent (e.g., BSTFA with 1% TMCS).
- Seal the vial and heat at 70 °C for 30 minutes.
- Cool to room temperature before injection.

- GC-MS Conditions:

Parameter	Condition
Column	DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness
Carrier Gas	Helium, constant flow 1.2 mL/min
Inlet Temperature	250 °C
Injection Mode	Split (20:1)
Oven Program	100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line	280 °C
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	40-400 amu

- Data Analysis:

- The mass spectrum of the primary peak should be consistent with the structure of the derivatized compound.
- Expected fragments for the underivatized molecule include m/z 144 (M+), 146 (M+2, due to ^{37}Cl isotope), and 109 (M-Cl).[3]

- Identify impurities by comparing their mass spectra against a library (e.g., NIST).

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods provide orthogonal data to confirm the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Method Selection: NMR is the most definitive technique for elucidating molecular structure. ^1H NMR provides information on the number and environment of protons, while ^{13}C NMR identifies the carbon skeleton. For **2-Chloropyrimidine-4,5-diamine**, NMR confirms the presence of the pyrimidine ring proton, the two distinct amine groups, and the correct number of carbon atoms.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation:**
 - Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to allow observation of the exchangeable N-H protons.
 - Transfer the solution to a 5 mm NMR tube.
- NMR Acquisition Parameters:**

Parameter	¹ H NMR	¹³ C NMR
Spectrometer	400 MHz or higher	100 MHz or higher
Solvent	DMSO-d ₆	DMSO-d ₆
Temperature	25 °C	25 °C
Pulse Program	Standard single pulse	Proton-decoupled
Relaxation Delay	2 s	2 s
Number of Scans	16	1024 or more

- Expected Spectral Data:

¹ H NMR (Predicted)	Shift (δ , ppm)	Multiplicity	Assignment
Aromatic CH	~7.5 - 8.0	Singlet	C6-H
Amine NH ₂	~6.0 - 7.0	Broad Singlet	C4-NH ₂
Amine NH ₂	~5.0 - 6.0	Broad Singlet	C5-NH ₂

¹³ C NMR (Predicted)	Shift (δ , ppm)	Assignment
C-Cl	~155 - 160	C2
C-NH ₂	~145 - 155	C4
C-H	~120 - 130	C6
C-NH ₂	~110 - 120	C5

Note: Chemical shift predictions are based on typical values for substituted pyrimidines.[\[7\]](#)[\[8\]](#)
Actual values must be confirmed experimentally.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of Method Selection: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For **2-Chloropyrimidine-4,5-dihydrochloride**

diamine, it is used to confirm the presence of N-H bonds from the amino groups and the characteristic vibrations of the pyrimidine ring.

Experimental Protocol: FT-IR using KBr Pellet

- Sample Preparation:

- Grind a small amount (~1-2 mg) of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).
- Press the mixture into a thin, transparent pellet using a hydraulic press.

- Data Acquisition:

- Acquire a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and acquire the sample spectrum over the range of 4000-400 cm^{-1} .

- Characteristic Absorption Bands:

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3450 - 3300	N-H Asymmetric & Symmetric Stretch	Primary Amine (-NH ₂)
1650 - 1580	C=N and C=C Ring Stretching	Pyrimidine Ring
~1620	N-H Scissoring (Bending)	Primary Amine (-NH ₂)
1350 - 1250	C-N Stretch	Aromatic Amine
800 - 600	C-Cl Stretch	Aryl Halide

Note: Expected wavenumbers are based on general data for substituted pyrimidines and aromatic amines.[\[9\]](#)

Thermal Analysis for Stability Assessment

Principle of Method Selection: Thermal analysis provides crucial information about the material's stability and phase transitions as a function of temperature. Thermogravimetric Analysis (TGA) measures mass loss upon heating, indicating decomposition temperature. Differential Scanning Calorimetry (DSC) detects heat flow changes associated with events like melting, providing an accurate melting point and data on thermal stability.[\[10\]](#)

Experimental Protocol: TGA/DSC

- Sample Preparation:
 - Accurately weigh 3-5 mg of the sample into an aluminum TGA/DSC pan.
- Instrumental Conditions:

Parameter	TGA	DSC
Temperature Range	25 °C to 500 °C	25 °C to 250 °C
Heating Rate	10 °C/min	10 °C/min
Atmosphere	Nitrogen	Nitrogen
Flow Rate	50 mL/min	50 mL/min

- Expected Data:
 - TGA: A thermogram showing the onset of decomposition, which indicates the upper limit of thermal stability.
 - DSC: A thermogram showing a sharp endotherm corresponding to the melting point of the compound. The presence of multiple or broad peaks could indicate impurities.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the complete characterization of **2-Chloropyrimidine-4,5-diamine**. The integration of chromatographic, spectroscopic, and thermal techniques ensures a comprehensive understanding of the compound's identity, purity, structure, and stability. Adherence to these

self-validating protocols will guarantee data of the highest quality and integrity, which is essential for professionals in research and drug development.

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